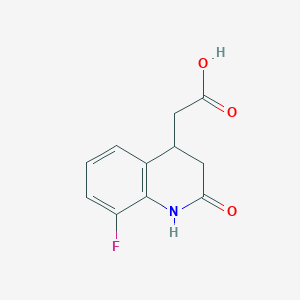
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 8th position and an acetic acid moiety attached to the 4th position of the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chloroacetic acid in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Ester or amide derivatives of quinoline.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: For its potential antimicrobial and antiviral activities.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid: A similar compound with a methoxy and trifluoromethyl group.
4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups.
Uniqueness
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to the presence of the fluorine atom and the acetic acid moiety, which may confer specific biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-(8-fluoro-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c12-8-3-1-2-7-6(5-10(15)16)4-9(14)13-11(7)8/h1-3,6H,4-5H2,(H,13,14)(H,15,16) |
InChI Key |
ZQJYNWYWUVVVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)F)NC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


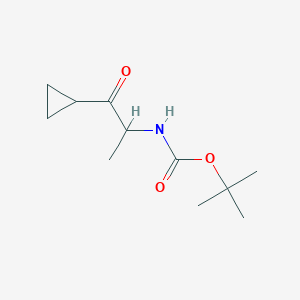


![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

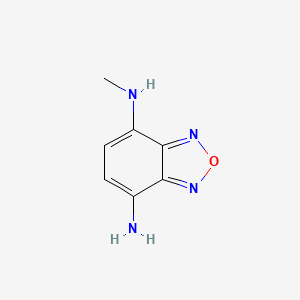
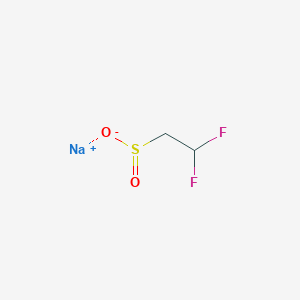
![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)

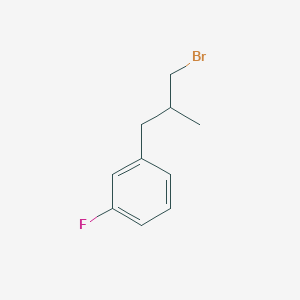
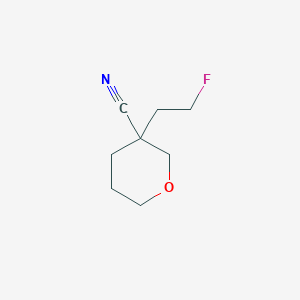
![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
